Bis(tert-butylamino)chloro-s-triazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCLPSNTXOGURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192721 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39605-42-0 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Dynamics of Bis Tert Butylamino Chloro S Triazine Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural characterization of s-triazine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information regarding the molecule's connectivity, functional groups, electronic system, and dynamic processes.
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and dynamic molecular processes. For amino-s-triazines, NMR is particularly crucial for studying the phenomenon of hindered rotation around the C-N bonds. researchgate.netnih.gov
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural verification of Bis(tert-butylamino)chloro-s-triazine.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The eighteen equivalent protons of the two tert-butyl groups would give rise to a single, intense singlet. The two protons of the N-H groups would also be expected to produce a singlet, though its chemical shift and line width can be influenced by solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments: one signal for the methyl carbons of the tert-butyl groups, one for the quaternary carbons of the tert-butyl groups, and signals for the sp²-hybridized carbons of the triazine ring. Due to the substitution pattern, two of the triazine carbons (those bonded to the amino groups) would be chemically equivalent, while the carbon bonded to the chlorine atom would be distinct, resulting in two signals for the triazine ring.
Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-butyl | -C(CH ₃)₃ | ~1.4 | Singlet |
| tert-butyl | -C (CH₃)₃ | ~50 | - |
| tert-butyl | -C(C H₃)₃ | ~30 | - |
| Amino | NH | 5.0 - 6.0 (broad) | Singlet |
| Triazine Ring | C -Cl | ~170 | - |
| Triazine Ring | C -N | ~165 | - |
A key structural feature of amino-s-triazines is the restricted rotation around the C(triazine)—N(amino) bond. researchgate.net This is due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the electron-deficient triazine ring. tdx.cat This restricted rotation, or hindered internal rotation, gives rise to different stable conformers (rotamers) that can interconvert.
This conformational exchange often occurs at a rate that is comparable to the NMR timescale, leading to characteristic changes in the NMR spectrum as a function of temperature. This phenomenon is studied using Dynamic NMR (DNMR). At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for atoms in the different rotameric environments may be observed. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. beilstein-journals.orgnih.gov The free energy of activation (ΔG‡) for this rotational barrier is typically between 15 and 23 kcal/mol for related amide and amino-heterocycle systems. nih.govresearchgate.net
Variable Temperature (VT) NMR is the experimental application of DNMR principles. nih.gov By recording NMR spectra at different temperatures, one can directly observe the effects of the conformational exchange. For this compound, a VT-¹H NMR experiment would be expected to show the single singlet for the tert-butyl protons broadening and potentially splitting into two or more signals at very low temperatures, corresponding to different rotameric positions of the bulky tert-butylamino groups. The temperature at which the signals merge (the coalescence temperature, Tc) can be used to calculate the rate of exchange and the activation energy barrier for the rotation. beilstein-journals.org
2D Exchange Spectroscopy (EXSY) provides a more detailed and unambiguous way to study these exchange processes. chim.it An EXSY spectrum correlates nuclei that are exchanging chemically. If the two tert-butylamino groups are exchanging between non-equivalent environments, the EXSY spectrum recorded at a temperature where the exchange is slow to intermediate will show off-diagonal cross-peaks connecting the signals of the exchanging sites. This directly confirms the dynamic process and maps the exchange pathways.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) can also be used. While ROESY is primarily used to detect through-space dipolar couplings (NOEs), it also shows cross-peaks from chemical exchange. A key advantage is that ROESY cross-peaks and NOE cross-peaks have opposite signs, allowing them to be distinguished, which is crucial for a complete and accurate conformational analysis. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound would be dominated by characteristic absorptions of the s-triazine ring and the tert-butylamino substituents.
Key expected vibrational bands include:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bonds of the secondary amine groups.
C-H Stretching: Strong absorptions around 2950-2850 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl methyl groups.
Triazine Ring Vibrations: The s-triazine ring exhibits several characteristic in-plane stretching vibrations. Strong bands are typically observed in the 1550-1600 cm⁻¹ and 1400-1480 cm⁻¹ regions, often referred to as C=N and C-N stretching modes, respectively. researchgate.net
Ring Breathing Mode: A characteristic sharp and intense band around 800-810 cm⁻¹ is associated with an out-of-plane ring bending mode of the triazine nucleus. researchgate.net
C-Cl Stretching: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3200 - 3400 |
| C-H Stretch | tert-butyl | 2850 - 2950 |
| C=N Ring Stretch | s-Triazine | 1550 - 1600 |
| C-N Ring Stretch | s-Triazine | 1400 - 1480 |
| Ring Bending | s-Triazine | 800 - 810 |
| C-Cl Stretch | Chloroalkane | 600 - 800 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore (light-absorbing part) in this compound is the heteroaromatic s-triazine ring. S-triazine itself exhibits absorption in the UV region due to π → π* electronic transitions. researchgate.net
The introduction of the two amino groups is expected to significantly influence the absorption spectrum. The nitrogen atoms of the amino groups act as auxochromes, donating their lone-pair electron density into the triazine ring. This electronic interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted triazine. The UV-Vis spectrum of this compound is therefore expected to show a strong absorption maximum in the range of 250-300 nm, characteristic of the π → π* transition of the substituted triazine system. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of s-triazine derivatives through analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₁H₂₀ClN₅, corresponding to a molecular weight of approximately 257.76 g/mol . scbt.com In techniques like electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed, confirming the molecular mass. researchgate.net
The fragmentation of chloro-s-triazines bearing N-alkyl substituents is well-documented and follows predictable pathways. researchgate.net The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) is expected to involve characteristic losses of its substituent groups. Key fragmentation processes for N-alkylamino-s-triazines include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amino group is a dominant fragmentation pathway for aliphatic amines. libretexts.org For the tert-butyl group, this would result in the loss of a methyl radical (•CH₃) to form a stable cation.
Loss of Alkyl Groups: The successive loss of the tert-butyl groups is a probable fragmentation route. The cleavage of the C-N bond can lead to the elimination of a butene molecule (C₄H₈) via a rearrangement process, or the loss of a tert-butyl radical.
Ring Cleavage: While the triazine ring itself is relatively stable, high-energy conditions can induce its cleavage. arkat-usa.org However, fragmentation is more commonly initiated at the substituent groups.
Low-energy Collision-Activated Dissociation (CAD) tandem mass spectrometry (MS-MS) analyses of protonated molecules can differentiate between isomeric triazines and establish detailed fragmentation routes by analyzing selected intermediate fragments. researchgate.net
Crystallographic Analysis and Solid-State Structures
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, detailed studies on closely related analogues, such as 2-tert-butylamino-4-chloro-6-ethylamino-1,3,5-triazine (terbutylazine), offer significant insights into the structural chemistry of this class of compounds. nih.gov
Single-Crystal X-ray Diffraction Studies of Chloro-s-Triazines
Single-crystal X-ray diffraction studies are fundamental to understanding the solid-state structures of chloro-s-triazines. For example, the analysis of terbutylazine revealed that it crystallizes in the orthorhombic space group Pca2₁, with four independent molecules in the asymmetric unit (Z' = 4). nih.gov The unit cell parameters provide the fundamental dimensions of the repeating unit in the crystal lattice. Such studies confirm the planar nature of the s-triazine ring and provide precise measurements of bond lengths and angles, which are influenced by the electronic effects of the chloro and amino substituents. scispace.commdpi.com
Table 1: Representative Crystallographic Data for a Chloro-s-Triazine Derivative (Terbutylazine)
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-tert-butylamino-4-chloro-6-ethylamino-1,3,5-triazine | nih.gov |
| Chemical Formula | C₉H₁₆ClN₅ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pca2₁ | nih.gov |
| Z' | 4 | nih.gov |
Investigation of Molecular Conformations in Crystalline States
The substituents attached to the s-triazine core can exhibit conformational flexibility. In the crystal structure of terbutylazine, the four independent molecules in the asymmetric unit adopt two different conformations, specifically concerning the orientation of the ethylamine (B1201723) groups. nih.gov This finding highlights that even subtle differences in crystal packing forces can lead to distinct conformational states within the same crystal structure. The bulky tert-butyl groups are less flexible, but their orientation relative to the triazine ring is a key structural feature. Conformational analysis using crystallographic data is crucial for understanding how these molecules interact with each other in the solid state. researchgate.net
Intermolecular Interactions and Supramolecular Assembly in Crystals
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. rsc.org In chloro-s-triazine derivatives, hydrogen bonding and other weaker interactions dictate the formation of higher-order supramolecular structures. nih.govrsc.org
The most significant intermolecular interaction in N-alkylamino-s-triazines is the hydrogen bond between the amino group's hydrogen (N-H) and a nitrogen atom on the triazine ring of an adjacent molecule (N···H-N). researchgate.net In the structure of terbutylazine, eight independent N-H···N hydrogen bonds link the four independent molecules into two distinct chains. nih.gov These chains are built from R₂²(8) graph-set motifs, where two molecules form a centrosymmetric-like dimer through a pair of N-H···N hydrogen bonds. nih.govresearchgate.net
Other potential, albeit weaker, interactions can also play a role in stabilizing the crystal structure. These include C-H···Cl interactions, where a hydrogen atom attached to a carbon atom interacts with the chlorine atom of a neighboring molecule. The analysis of crystal packing often reveals numerous contacts, including H···H, C···H, and N···H interactions, which collectively contribute to the stability of the crystal lattice. scispace.commdpi.com
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon for s-triazine derivatives. Atrazine (B1667683), for instance, is known to form at least two polymorphs. researchgate.net Different polymorphs arise from different arrangements of molecules and/or different molecular conformations in the solid state, which can be influenced by crystallization conditions. Each polymorph will have a unique set of crystal packing and intermolecular interactions, leading to different physical properties.
Conformational Analysis and Restricted Rotation Dynamics
The stereochemical properties of substituted s-triazines, including this compound, are significantly influenced by the restricted rotation around the exocyclic carbon-nitrogen (C-N) bonds. This phenomenon arises from the partial double-bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone-pair electrons into the electron-deficient triazine ring. This restricted rotation leads to the existence of stable rotational isomers, or conformers, which can be observed and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.net
In solution, substituted amino-1,3,5-triazines often exist as a mixture of distinct conformers. For symmetrically substituted triazines, these can include a symmetric "propeller-like" conformer and various asymmetric conformers where one or more amino groups are rotated out of the plane of the triazine ring. researchgate.net At room temperature, the interconversion between these conformers is often rapid on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the rotation slows, allowing for the distinct signals of each conformer to be resolved. researchgate.net
For unsymmetrical 2-chloro-4,6-bis(dialkylamino)-s-triazines, the presence of the chloro substituent and two amino groups inherently leads to non-equivalence. Studies on closely related compounds, such as 2-tert-butylamino-4-chloro-6-ethylamino-1,3,5-triazine (terbutylazine), have revealed the presence of multiple, distinct molecular conformations even within a single crystal structure, highlighting the conformational complexity of these systems. nih.gov Similarly, other 1,3,5-triazine (B166579) derivatives with amino linkages have been shown to exist as a mixture of symmetric and asymmetric conformers in solution. researchgate.net The specific equilibrium between these conformers is governed by steric hindrance and electronic effects imposed by the substituents on the triazine ring and the amino groups.
The energy required to overcome the restricted rotation around the C-N bond is known as the rotational barrier (ΔG‡). This barrier can be quantified experimentally, most commonly using variable-temperature (VT) NMR spectroscopy, and corroborated by computational methods like Density Functional Theory (DFT). researchgate.netnih.gov The magnitude of this barrier is a direct measure of the C-N bond's double-bond character.
Several studies have established that alkyl- and aryl-amino-s-triazines possess a relatively high internal rotation barrier, typically ranging from 12.0 to 18.5 kcal/mol. researchgate.net Chloro-substituted diaminotriazines tend to exhibit higher rotational barriers compared to triaminotriazines. researchgate.net For instance, the barrier in triaminotriazines is approximately 64 kJ/mol (~15.3 kcal/mol), whereas chloro- or alkoxy-substituted diaminotriazines have barriers greater than 72 kJ/mol (>17.2 kcal/mol). researchgate.net This increase is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electron deficiency of the triazine ring and strengthens the C-N bond's partial double-bond character. Experimental and computational models for various substituted triazines have consistently placed the barrier of rotation in the range of 15-16 kcal/mol. researchgate.net A study on 2-chloro-4,6-bis(diisopropylamino)-s-triazine, a compound structurally analogous to the subject compound, determined the rotational barrier around the N-Ar bond to be 15.6 kcal/mol. researchgate.netresearchgate.net
The following table summarizes experimentally determined free energies of activation (ΔG‡) for rotation around the C(triazine)-N bond in various related s-triazine derivatives.
| Compound | Method | Barrier (ΔG‡) [kcal/mol] | Reference |
| 2-Chloro-4,6-bis(diisopropylamino)-s-triazine | DNMR | 15.6 | researchgate.netresearchgate.net |
| Amine-substituted [s]-triazines (neutral) | DNMR | 15.1 - 17.7 | nih.gov |
| Triazine dye with two alkylamino groups | DNMR | 15.1 | nih.gov |
| N²,N⁴,N⁶-triphenethyl-1,3,5-triazine-2,4,6-triamine | VT-NMR | Not specified | researchgate.net |
DNMR: Dynamic Nuclear Magnetic Resonance; VT-NMR: Variable-Temperature Nuclear Magnetic Resonance
The surrounding solvent medium can influence both the equilibrium position between different conformers and the rate of their interconversion. However, for neutral amine-substituted s-triazines, the effect of solvent polarity on the rotational barrier (ΔG‡) is generally found to be minimal. Studies have shown that ΔG‡ for neutral triazines remains in a narrow range of 15.3–16.1 kcal/mol across a variety of solvents with different dielectric constants. nih.gov
The table below illustrates the effect of solvent on the rotational barrier of a protonated dimethylamine-substituted s-triazine.
| Solvent (Deuterated) | Dielectric Constant (ε) | Barrier (ΔG‡) [kcal/mol] |
| Water (D₂O) | 78.5 | 17.5 |
| Acetonitrile (B52724) (MeCN-d₃) | 37.5 | 18.2 |
| Methanol (MeOD-d₄) | 32.7 | 18.4 |
| DMSO-d₆ | 47.0 | 18.4 |
| THF-d₈ | 7.6 | 19.3 |
Data sourced from a study on a model dimethylamine-substituted [s]-triazine. nih.gov
Tautomerism Studies in Substituted 1,3,5-Triazine Systems
Beyond conformational isomerism, substituted 1,3,5-triazines bearing amino groups can theoretically exist as different constitutional isomers known as tautomers. The most relevant form for compounds like this compound is amino-imino tautomerism, where a proton shifts from an exocyclic nitrogen atom to a ring nitrogen atom, converting an amino group (-NHR) into an imino group (=NR). chim.it
While possible, the amino form is generally the most stable and predominant tautomer for simple amino-s-triazines. The energy barrier for the proton transfer required for tautomerization is typically high. DFT calculations on some 1,3,5-triazine derivatives have estimated the transition state for this process to be around 50 kcal/mol, which makes the uncatalyzed interconversion very slow and allows for the potential detection of different tautomers by NMR if they were present in significant quantities. researchgate.net
Theoretical studies on more complex N-substituted 1,3,5-triazine-2,4,6-triamines have shown that they can exist as a mixture of several predominant tautomers in equilibrium. researchgate.netnih.gov In the aqueous phase, calculations suggest that the equilibrium between different tautomers can be the basis for a molecule's biological activity. nih.gov The specific tautomeric equilibrium is highly dependent on the substitution pattern of the triazine ring and external factors such as the solvent. academie-sciences.fr For example, in acylmethyl-1,3,5-triazines, tautomerism can lead to enol and enaminone forms, which can be stabilized by strong intramolecular hydrogen bonds. academie-sciences.fr Although tautomerism is a recognized phenomenon in the chemistry of 1,3,5-triazines, for simple dialkylamino derivatives like this compound, the amino tautomer is expected to be the overwhelmingly dominant species under normal conditions.
Computational and Theoretical Chemistry Insights into Bis Tert Butylamino Chloro S Triazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study s-triazine derivatives to understand their geometries, electronic properties, and reaction mechanisms. nih.govrsc.org
The primary source of conformational isomerism in this molecule arises from the rotation of the two tert-butylamino groups around their respective C-N bonds linking them to the triazine ring. DFT calculations can be used to explore the potential energy surface and identify various possible conformers. mdpi.commdpi.com Studies on similar amino-substituted triazines have revealed the existence of multiple stable conformers, often described as "propeller" or "asymmetric," depending on the orientation of the substituents relative to the triazine plane. mdpi.com For Bis(tert-butylamino)chloro-s-triazine, isomers would differ in the relative orientation of the bulky tert-butyl groups, which can significantly influence the molecule's steric profile and its ability to interact with other molecules. The most stable conformer is typically the one that minimizes steric hindrance between the bulky substituents.
Dynamic processes, such as the rotation of the tert-butylamino groups, can be quantified using DFT. By calculating the energy of the molecule as a function of the dihedral angle of the C-N bond, an energetic landscape can be mapped out. This landscape reveals the energy barriers that must be overcome for rotation to occur.
For amino-substituted s-triazines, these rotational barriers are of significant interest as they define the molecule's flexibility at different temperatures. mdpi.com The transition states (energy maxima) on this landscape correspond to conformations where steric clash is maximized, for instance, when a tert-butyl group is eclipsed with the triazine ring. The energy difference between the stable ground-state conformers (energy minima) and these transition states provides the rotational energy barrier. This information is crucial for understanding the molecule's dynamic behavior in solution.
Table 1: Hypothetical DFT-Calculated Rotational Energy Barriers for this compound
| Rotational Bond | Ground State Dihedral Angle (°) | Transition State Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) |
| C(triazine)-N(amino 1) | ~45 | ~90 | 8 - 12 |
| C(triazine)-N(amino 2) | ~45 | ~90 | 8 - 12 |
Note: These values are illustrative and based on typical findings for similar amino-substituted s-triazines.
DFT calculations provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity. Important quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For chloro-s-triazines, these descriptors are vital for predicting reactivity in processes like hydrolysis, a key environmental degradation pathway. nih.gov Other calculated descriptors such as electronegativity, chemical hardness, and the Fukui function can further pinpoint the most likely sites for nucleophilic or electrophilic attack on the molecule.
Table 2: Representative Quantum Chemical Descriptors for s-Triazine Derivatives
| Descriptor | Typical Calculated Value | Implication for Reactivity |
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.5 to 6.5 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Indicates a polar molecule. |
| Electronegativity | 3.5 to 4.5 eV | Measures the power to attract electrons. |
| Chemical Hardness | 2.7 to 3.3 eV | Reflects resistance to change in electron distribution. |
Note: These values are representative for the class of compounds and are obtained from various computational studies on s-triazine derivatives. jocpr.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in a solvent.
Furthermore, MD is a powerful tool for studying solvent interactions. Simulations can explicitly model the arrangement of solvent molecules (e.g., water) around the solute, revealing the formation and dynamics of hydrogen bonds and other non-covalent interactions. Understanding how the solvent structures itself around the molecule is critical for predicting its solubility, stability, and transport properties in different environments. researchgate.net Self-consistent reaction field (SCRF) methods, often used in conjunction with DFT, can also provide insights into aqueous solvation effects by treating the solvent as a polarizable continuum. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property like toxicity. jocpr.com For s-triazine herbicides, QSAR models have been successfully developed to predict their activity and environmental fate. researchgate.netmdpi.com
In a QSAR study involving this compound, a model would be built using a dataset of related triazine compounds with known experimental data. Various molecular descriptors, which are numerical representations of the molecule's properties, would be calculated. These can include constitutional, topological, and quantum chemical descriptors. jocpr.comscilit.com Quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies, dipole moment, and steric energy, are often crucial for building accurate models for triazines. jocpr.com
By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), a mathematical equation is derived that links the descriptors to the observed activity. researchgate.net This model can then be used to predict the activity of new or untested compounds like this compound, prioritizing them for synthesis and experimental testing.
Table 3: Common Descriptors Used in QSAR Models for Triazine Derivatives
| Descriptor Class | Specific Descriptor Example | Property Modeled |
| Quantum Chemical | LUMO Energy | Reactivity, Toxicity jocpr.com |
| Heat of Formation | Thermodynamic Stability, Activity jocpr.com | |
| Steric | Molar Refractivity | Molecular size and polarizability nih.gov |
| Steric Energy | Conformational strain | |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Absolute Hardness | Chemical stability and reactivity jocpr.com | |
| Partition Coefficient | LogP | Hydrophobicity, environmental transport |
Source: Compiled from various QSAR studies on triazine and other heterocyclic compounds. jocpr.commdpi.comnih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). nih.gov This method is fundamental in drug discovery and toxicology for understanding how a small molecule might exert a biological effect.
For this compound, docking studies could be performed to investigate its potential to bind to various biological targets known to be affected by triazine herbicides. For example, s-triazines are known to interact with enzymes like DNA gyrase or components of the photosynthetic apparatus. mdpi.com A docking simulation would place the molecule into the active site of a target protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. plos.org
The results of a docking study can reveal key interactions, such as hydrogen bonds between the amino groups of the triazine and amino acid residues in the protein's active site, or hydrophobic interactions involving the tert-butyl groups. This information can explain the molecular basis of the compound's activity and can be used to design new derivatives with improved potency or selectivity. nih.govsemanticscholar.org
Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Interpretation |
| Binding Site | ATP-binding pocket | Competes with the natural substrate (ATP). |
| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Key Interactions | Hydrogen bond from N-H to Aspartic Acid residue | Anchors the ligand in the active site. |
| Hydrophobic interaction of tert-butyl groups with Leucine/Valine pocket | Contributes to binding affinity. | |
| Pi-cation interaction between triazine ring and Lysine residue | Stabilizes the ligand-receptor complex. |
Note: This table is illustrative, representing typical interactions observed in docking studies of small molecules with protein kinases.
Environmental Fate and Degradation Mechanisms of Bis Tert Butylamino Chloro S Triazine and Analogs
Abiotic Transformation Pathways in Environmental Compartments
Abiotic degradation processes are crucial initial steps in the transformation of chloro-s-triazines in the environment. These chemical reactions, driven by water and light, can reduce the concentration of the parent compound and form various transformation products.
Hydrolysis is a significant chemical degradation pathway for chloro-s-triazine compounds. The process typically involves the nucleophilic substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group, forming a non-phytotoxic hydroxy-s-triazine derivative. nih.gov This reaction is a key detoxification step. nih.gov
The rate of hydrolysis for s-triazines generally follows first-order kinetics. researchgate.net The kinetics are influenced by environmental factors such as pH, with protons in acidic solutions capable of catalyzing the reaction. researchgate.net For instance, the half-life of atrazine (B1667683) in distilled water is significantly shorter at pH 3 (373 days) compared to pH 8 (657 days). researchgate.net The presence of natural organic matter, such as humic and fulvic acids, can also facilitate hydrolysis. researchgate.netfao.org For many s-triazines, the hydrolysis half-lives can be quite long, contributing to their persistence in certain environmental conditions. uoi.gr
Photodegradation, or photolysis, is another critical abiotic process that contributes to the breakdown of s-triazines in aquatic environments and on soil surfaces. This process can occur through direct absorption of UV radiation or, more commonly, through indirect photosensitized reactions. csbsju.edu
The photocatalytic degradation of s-triazines, often mediated by substances like titanium dioxide (TiO2) under simulated solar light, has been shown to be highly effective. tandfonline.comtandfonline.comacs.org This process generates highly reactive hydroxyl radicals that can attack the s-triazine molecule. tandfonline.comtandfonline.com The degradation pathways involve a series of reactions including oxidation, N-dealkylation of the side chains, and dechlorination of the ring. uoi.gr These reactions typically follow first-order kinetics. uoi.grcsbsju.eduacs.org The photocatalytic degradation of various s-triazine herbicides can be rapid, with half-lives ranging from approximately 10 to 40 minutes under specific laboratory conditions. uoi.gr Ultimately, these photodegradation pathways can lead to the formation of more stable intermediates, such as cyanuric acid. tandfonline.comtandfonline.com
| Compound | Half-life (t1/2) in minutes |
|---|---|
| Atrazine | 20.4 |
| Propazine | 38.3 |
| Cyanazine | 10.8 |
| Prometryne | 11.5 |
| Irgarol | 15.2 |
Data sourced from Environmental Science & Technology. uoi.gr
Biodegradation Pathways and Microbial Metabolism
Microbial activity is paramount for the complete degradation and mineralization of s-triazine compounds in soil and water. nih.govresearchgate.net Various bacteria and fungi have been identified that can utilize s-triazines as a source of nitrogen and, in some cases, carbon. uni-konstanz.de The biodegradation typically proceeds through a sequence of enzymatic reactions that detoxify the compound and break it down into simpler molecules. nih.gov
The initial and often rate-limiting step in the microbial degradation of chloro-s-triazines is enzymatic dechlorination. This reaction is catalyzed by a class of enzymes known as triazine hydrolases, with Atrazine Chlorohydrolase (AtzA) being the most well-characterized example. nih.govumn.edu AtzA is an iron-dependent enzyme belonging to the amidohydrolase superfamily. nih.govumn.edu It catalyzes the hydrolytic removal of the chlorine atom from the s-triazine ring, replacing it with a hydroxyl group to form products like hydroxyatrazine. nih.gov
This enzymatic dechlorination is a crucial detoxification step, as the resulting hydroxylated metabolites are generally non-herbicidal. nih.govnih.gov The enzyme AtzA displays a high degree of specificity. For example, it is highly reactive with atrazine but unreactive with its dealkylated metabolite, 2-Chloro-4,6-diamino-s-triazine (CAAT). asm.orgresearchgate.netnih.gov Interestingly, an enzyme with 98% sequence identity to AtzA, melamine deaminase (TriA), is catalytically distinct, functioning as a deaminase with very low dechlorinase activity. nih.gov
Following or in parallel with dechlorination, the N-alkyl side chains of s-triazine molecules are subject to microbial degradation. N-dealkylation is a common metabolic pathway where cytochrome P450 monooxygenases remove the ethylamino and isopropylamino side chains. nih.govnih.gov This process results in the formation of dealkylated metabolites, such as deethylatrazine (DEA) and deisopropylatrazine (DIA). acs.orgusgs.gov
Studies have indicated that these reactions can be preferential, with the removal of an ethyl side chain proceeding at a faster rate than the removal of an isopropyl side chain. acs.orgusgs.goviwaponline.com In addition to N-dealkylation, other oxidative biotransformations can occur. For example, the isopropyl side chains of compounds like atrazine and propazine can undergo hydroxylation. nih.gov These dealkylation and oxidative reactions are significant steps in the metabolic pathway, leading to progressively more polar and less toxic intermediates. nih.gov
The ultimate fate of the s-triazine ring in the environment is its complete breakdown, a process known as mineralization. The various initial degradation pathways, including hydrolysis, dechlorination, and dealkylation, typically converge on a common intermediate: cyanuric acid. uni-konstanz.denih.govnih.govumn.edu
Cyanuric acid is the substrate for s-triazine ring cleavage. nih.gov This critical step is catalyzed by the enzyme cyanuric acid amidohydrolase, which hydrolytically opens the ring to produce biuret. uni-konstanz.denih.gov The biuret is then further metabolized to yield ammonia and carbon dioxide, which can be assimilated into the biomass of the microorganisms. uni-konstanz.denih.govumn.edu The complete mineralization of s-triazines often requires the synergistic action of a microbial consortium, as a single bacterial species may not possess all the necessary enzymes to carry out the entire degradation sequence from the parent herbicide to CO2 and NH3. nih.govasm.org
| Enzyme | Gene | Function | Typical Substrate | Product |
|---|---|---|---|---|
| Atrazine Chlorohydrolase | atzA / trzN | Hydrolytic dechlorination | Atrazine, Simazine | Hydroxyatrazine |
| Hydroxyatrazine ethylaminohydrolase | atzB | Hydrolytic deamination/dealkylation | Hydroxyatrazine | N-isopropylammelide |
| N-isopropylammelide isopropylaminohydrolase | atzC | Hydrolytic deamination/dealkylation | N-isopropylammelide | Cyanuric acid |
| Cyanuric acid amidohydrolase | atzD / trzD | s-Triazine ring cleavage | Cyanuric acid | Biuret |
| Biuret hydrolase | atzE | Hydrolysis of biuret | Biuret | Allophanate |
| Allophanate hydrolase | atzF | Hydrolysis of allophanate | Allophanate | Ammonia and Carbon Dioxide |
Data compiled from multiple sources. researchgate.netnih.govumn.edunih.gov
Genomic and Enzymatic Insights into Microbial s-Triazine Catabolism
The microbial degradation of s-triazine herbicides is a critical process in their environmental detoxification. This catabolism is primarily driven by a series of enzyme-catalyzed reactions that break down the complex triazine structure. mdpi.comnih.gov Bacteria capable of this degradation have evolved specific catabolic pathways, often encoded on plasmids, allowing them to utilize these synthetic compounds as a nitrogen source. nih.gov
The most extensively studied pathway for chloro-s-triazine degradation involves a series of hydrolytic reactions. mdpi.comnih.gov This process is initiated by enzymes that sequentially remove the substituents from the s-triazine ring. nih.gov Key enzymes in this pathway, such as AtzA, AtzB, and AtzC, belong to the amidohydrolase superfamily. mdpi.comnih.gov
The catabolic pathway typically proceeds as follows:
Dechlorination: The initial and rate-limiting step for chlorinated s-triazines like atrazine is hydrolytic dechlorination, catalyzed by the enzyme atrazine chlorohydrolase, known as AtzA. nih.gov This reaction replaces the chlorine atom with a hydroxyl group, forming hydroxyatrazine, a product that is significantly less phytotoxic. nih.govnih.gov Another enzyme, TrzN, has a broader substrate range than AtzA and can also initiate the degradation of many s-triazines. nih.gov
Deamination/Dealkylation: Following dechlorination, the alkylamino side chains are removed. The enzyme AtzB (hydroxyatrazine ethylaminohydrolase) removes the ethylamino group from hydroxyatrazine, and AtzC (N-isopropylammelide isopropylaminohydrolase) subsequently removes the isopropylamino group. nih.gov
Ring Cleavage: These initial steps funnel various s-triazine compounds into the common intermediate, cyanuric acid. mdpi.comnih.gov Cyanuric acid is then further metabolized by a ring-cleavage pathway involving the enzymes AtzD (cyanuric acid amidohydrolase), AtzE (biuret amidohydrolase), and AtzF (allophanate hydrolase). This ultimately mineralizes the triazine ring into ammonia and carbon dioxide. mdpi.comresearchgate.net
Genomic studies of s-triazine degrading bacteria, such as Pseudomonas sp. strain ADP, have revealed that the genes encoding these enzymes (atzA, atzB, atzC) are often located on plasmids, like the pADP-1 plasmid. nih.govresearchgate.net These genes are frequently flanked by insertion sequence elements, which suggests a relatively recent evolution and assembly of this catabolic pathway, likely in response to the introduction of s-triazine herbicides into the environment approximately 50 years ago. researchgate.net The genes are typically expressed constitutively, indicating that the enzymes are readily available to degrade s-triazine compounds when encountered by the microorganism. researchgate.net
Table 1: Key Enzymes in Microbial s-Triazine Catabolism
| Gene | Enzyme | Function |
| atzA / trzN | Atrazine Chlorohydrolase / Triazine Hydrolase | Catalyzes the initial hydrolytic dechlorination of chloro-s-triazines to their hydroxy analogs. nih.gov |
| atzB | Hydroxyatrazine Hydrolase | Removes the first alkylamino group from the hydroxylated s-triazine intermediate. nih.gov |
| atzC | N-Alkylammelide Hydrolase | Removes the second alkylamino group, leading to the formation of cyanuric acid. nih.gov |
| atzD | Cyanuric Acid Amidohydrolase | Opens the triazine ring of cyanuric acid to form biuret. |
| atzE | Biuret Hydrolase | Converts biuret to allophanate. researchgate.net |
| atzF | Allophanate Hydrolase | Degrades allophanate into ammonia and carbon dioxide. |
Identification and Characterization of Environmental Metabolites and Degradates
The environmental degradation of bis(tert-butylamino)chloro-s-triazine and its analogs results in the formation of various metabolites. These transformation products arise from both microbial and abiotic processes. The primary degradation pathways for chloro-s-triazines are N-dealkylation of the side chains and dechlorination of the triazine ring. nih.gov
In microbial systems, the initial step is often the hydrolytic replacement of the chlorine atom with a hydroxyl group, a reaction that detoxifies the compound by abolishing its herbicidal activity. nih.gov For instance, the widely studied herbicide atrazine is converted to hydroxyatrazine by specific microbial enzymes. nih.govnih.gov
N-dealkylation is another significant transformation pathway that can occur in soil, water, and within organisms. This process involves the removal of the alkyl groups attached to the amino substituents on the triazine ring. For atrazine, this leads to the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA). usgs.govepa.gov Studies have shown that the deethylation reaction may proceed at a faster rate than deisopropylation. usgs.gov The continued dealkylation of these initial metabolites can lead to the formation of the fully dealkylated product, diaminochlorotriazine. usgs.govepa.gov
For this compound, which is an impurity of the herbicide terbuthylazine, analogous degradation pathways are expected. chemicalbook.com This would involve the dealkylation of the tert-butylamino groups and dechlorination. The metabolites of terbuthylazine and other chloro-s-triazines are frequently detected in environmental samples, serving as indicators of historical herbicide use and ongoing degradation processes. nih.govepa.gov
Table 2: Common Environmental Metabolites of Chloro-s-Triazines
| Parent Compound (Example) | Metabolite | Formation Pathway |
| Atrazine | Deethylatrazine (DEA) | N-dealkylation (removal of ethyl group). usgs.gov |
| Atrazine | Deisopropylatrazine (DIA) | N-dealkylation (removal of isopropyl group). usgs.gov |
| Atrazine | Diaminochlorotriazine | Complete N-dealkylation of both side chains. epa.gov |
| Atrazine | Hydroxyatrazine | Hydrolytic dechlorination. nih.gov |
| Terbuthylazine | Desethyl-terbuthylazine | N-dealkylation (removal of ethyl group). |
| Terbuthylazine | Hydroxyterbuthylazine | Hydrolytic dechlorination. |
Environmental Persistence and Mobility Studies in Soil, Water, and Air
S-triazine herbicides, including compounds structurally similar to this compound, are known for their environmental persistence. nih.gov Their tendency to remain in soil and water for extended periods raises concerns about long-term ecosystem exposure and potential contamination of water resources. nih.govresearchgate.net
The persistence of s-triazines is often measured by their half-life (DT50), which is the time required for 50% of the applied amount to dissipate or degrade. The half-life of these herbicides can vary widely, from a few days to several months, depending on a multitude of environmental factors. nih.govresearchgate.net For atrazine, a representative s-triazine, the half-life in soil has been reported to range from 21.5 to 231 days. nih.govmasujournal.org
Several factors influence the persistence of s-triazines in soil:
Soil Properties: Soil pH, organic matter content, and clay content can significantly affect herbicide persistence. For example, atrazine persistence has been shown to increase with increasing soil pH. researchgate.net
Climatic Conditions: Temperature and soil moisture are critical. Higher temperatures and optimal moisture levels generally accelerate microbial degradation, leading to shorter half-lives. masujournal.org
Microbial Activity: The presence of a robust and adapted microbial community capable of degrading s-triazines is a primary driver of their dissipation. masujournal.orgresearchgate.net
Due to their persistence and moderate water solubility, s-triazines and their metabolites exhibit significant mobility in the environment. They can leach through the soil profile and contaminate groundwater, and they are frequently detected in surface water bodies as a result of agricultural runoff. epa.govnih.govresearchgate.net The detection of atrazine and its dealkylated degradates in reservoirs and rivers, sometimes at concentrations exceeding maximum contaminant levels, highlights their potential to move far from the application site and persist in aquatic systems. epa.gov The mobility in air is generally low due to their low vapor pressure. masujournal.org
Table 3: Reported Half-Life of Atrazine in Soil
| Soil Type | Half-Life (Days) | Key Influencing Factors |
| Sandy Clay Loam | 21.5 (mean) | Seasonal variations (temperature, moisture), microbial activity. masujournal.org |
| Various Soils | 24 - 178 | Soil type, pH, application rate. researchgate.net |
| General Range | 42 - 231 | Low adsorption ability, environmental conditions. nih.gov |
| General Range | 5 - 331 | Soil characteristics, temperature. researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification of Bis Tert Butylamino Chloro S Triazine in Complex Matrices
Chromatographic Techniques for Separation and Detection
Chromatography stands as the cornerstone for the analysis of s-triazine compounds, providing the necessary separation and sensitivity. The choice of technique is often dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required detection limits.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has become a preferred method for the analysis of triazine herbicides and their degradation products in complex matrices due to its high sensitivity, selectivity, and speed. While specific studies on Bis(tert-butylamino)chloro-s-triazine are not prevalent in the reviewed literature, the methodology applied to other chloro-s-triazines is directly applicable. This technique combines the superior separation efficiency of UPLC, which utilizes columns with smaller particle sizes, with the definitive identification and quantification capabilities of tandem mass spectrometry.
For the analysis of related triazines, such as atrazine (B1667683) and simazine, UPLC-MS/MS methods often employ reversed-phase columns like a C18. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. nih.gov Detection is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and minimizes matrix interference. researchgate.net This approach allows for the detection of triazines at nanogram-per-liter (ng/L) levels in drinking water. nih.gov
Table 1: Typical UPLC-MS/MS Parameters for Chloro-s-Triazine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | HSS T3 C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid and 4 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography with Mass Spectrometry (GC-MS/MS, GC-MSD)
Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile and semi-volatile s-triazines. While many polar triazine metabolites may require a derivatization step to increase their volatility and thermal stability, this compound is amenable to direct GC analysis. nih.govnih.govresearchgate.net GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum.
A typical GC-MS method for triazine analysis involves a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. thermofisher.com The injector is operated in splitless mode to maximize sensitivity. The mass spectrometer is often operated in electron ionization (EI) mode, and for enhanced selectivity and lower detection limits, selected ion monitoring (SIM) or MS/MS can be employed. This technique has been successfully applied to determine triazine pesticides in various water samples. thermofisher.comnih.govnih.gov
Table 2: Representative GC-MS Conditions for Triazine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | TG-5SilMS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 70°C, ramp to 260°C at 10°C/min, then to 300°C at 5°C/min, hold for 8 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) with Various Detectors
HPLC is a versatile and widely used technique for the analysis of s-triazines, especially for those that are thermally labile or non-volatile. nih.govd-nb.info It offers the advantage of not requiring a derivatization step for many polar compounds. oup.com When coupled with detectors like a Diode Array Detector (DAD) or a UV detector, HPLC provides robust and reliable quantification. oup.comoup.com
Reversed-phase chromatography with a C18 column is the most common separation mode. oup.comembrapa.br The mobile phase is typically a mixture of water and acetonitrile or methanol, sometimes with a buffer to control pH. oup.comuctm.edu UV detection is effective for triazines due to their strong absorbance around 220 nm. oup.com While not as sensitive or selective as MS detection, HPLC-UV/DAD is a cost-effective and reliable method for screening and quantification at higher concentration levels. oup.com The sensitivity can be significantly improved by incorporating a preconcentration step. oup.com
Table 3: Common HPLC-UV/DAD Parameters for Triazine Separation
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 150 mm x 3.9 mm, 4 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 40:60 or 55:45 v/v), sometimes buffered |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 20 - 70 µL |
| Detection | UV/DAD at 220 nm |
Sample Preparation and Extraction Techniques from Environmental and Biological Samples
Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices like soil, water, or urine, and to remove interfering substances prior to chromatographic analysis. oup.com
Solid Phase Extraction (SPE) Methodologies
Solid Phase Extraction (SPE) is the most widely used technique for the preconcentration and cleanup of triazines from aqueous and biological samples. oup.comnih.gov It offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation. embrapa.br
For triazine herbicides, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly employed. oup.comembrapa.brtandfonline.com The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes with a small volume of an organic solvent like methanol, acetonitrile, or chloroform. uctm.edutandfonline.com The choice of elution solvent is critical for achieving high recovery. tandfonline.com In some cases, polymeric or carbonaceous sorbents may offer better recovery or selectivity. oup.com A novel dispersive micro-solid phase extraction (DMSPE) using a polymer cation exchange (PCX) material has also been developed for triazine analysis in drinking water, demonstrating high efficiency. nih.govacs.org
Table 4: General Solid Phase Extraction Protocol for Triazines in Water
| Step | Description |
|---|---|
| Sorbent | C18-bonded silica (500 mg) or Polymer Cation Exchange (PCX) |
| Conditioning | 10 mL Methanol, followed by 5 mL Milli-Q Water |
| Sample Loading | Percolate aqueous sample (e.g., 500 mL) through the cartridge |
| Washing | 5 mL Milli-Q Water to remove polar interferences |
| Elution | 3 mL Chloroform or Acetonitrile/Ammonium Hydroxide |
| Post-Elution | Evaporate eluate to dryness and reconstitute in mobile phase |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a classic technique for extracting analytes from aqueous samples into an immiscible organic solvent. Although often replaced by SPE, LLE remains a valuable method, particularly when dealing with highly complex or dirty samples. Optimization of LLE involves selecting an appropriate solvent, adjusting the pH of the aqueous sample, and potentially adding salt to improve partitioning.
For triazines, solvents like ethyl acetate (B1210297) and ethyl ether have been used for extraction from biological matrices such as urine. cdc.gov The efficiency of the extraction can be influenced by the pH of the sample. A dispersive liquid-liquid microextraction (DLLME) technique has also been developed, which is a miniaturized version of LLE that offers very high enrichment factors and requires minimal solvent. nih.govoup.comresearchgate.net In DLLME, a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetonitrile) is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates rapid mass transfer of the analytes into the fine droplets of the extraction solvent. nih.govresearchgate.net
Table 5: Optimized Parameters for Dispersive Liquid-Liquid Microextraction (DLLME) of Triazines
| Parameter | Optimized Condition |
|---|---|
| Extraction Solvent | Chloroform (100 µL) |
| Disperser Solvent | Acetonitrile (1.0 mL) |
| Sample Volume | 5.0 mL |
| Salt Addition | 4% (w/v) Sodium Chloride may enhance recovery |
| Extraction Time | < 3 minutes |
Emerging Extraction Techniques (e.g., Ultrasound-Assisted Extraction)
Traditional extraction methods for triazine compounds, such as Soxhlet extraction, are often time-consuming and require large volumes of organic solvents. Modern analytical chemistry has moved towards more efficient and environmentally friendly techniques. Ultrasound-Assisted Extraction (UAE) has emerged as a simple, rapid, and effective alternative for extracting triazines from various matrices. tandfonline.comresearchgate.net
The principle of UAE is based on the use of high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate localized high pressure and temperature, enhancing mass transfer and accelerating the desorption of analytes from the sample matrix into the solvent. tandfonline.com This process significantly reduces extraction times and solvent consumption compared to conventional methods.
Key parameters influencing UAE efficiency include the choice of extraction solvent, sample-to-solvent ratio, extraction time, and ultrasonic power. For triazine herbicides, various solvents and conditions have been optimized. A study on the determination of triazines in water samples utilized Ultrasound-Assisted Emulsification Microextraction (USAEME), a miniaturized version of UAE. researchgate.nettandfonline.com This method involves dispersing a microvolume of an immiscible organic solvent in the aqueous sample using ultrasound, creating a large surface area for rapid analyte transfer. tandfonline.com
The advantages of UAE include:
Reduced Extraction Time: Extractions can often be completed in minutes compared to hours for traditional methods. tandfonline.com
Lower Solvent Consumption: The high efficiency of the process allows for the use of smaller solvent volumes, making it a greener technique. researchgate.net
Improved Extraction Efficiency: The energetic process can lead to higher recoveries for analytes tightly bound to the sample matrix.
The table below summarizes typical conditions and performance data for the extraction of various triazine herbicides from water samples using USAEME coupled with High-Performance Liquid Chromatography (HPLC).
| Parameter | Optimized Condition/Value |
| Extraction Solvent | Chlorobenzene |
| Solvent Volume | 100 µL |
| Sample Volume | 5.0 mL |
| Ultrasound Time | 3 minutes |
| Linearity Range | 0.5 to 200 ng/mL |
| Limits of Detection (LODs) | 0.06 - 0.1 ng/mL |
| Recoveries | 82.4% - 107.0% |
| Relative Standard Deviations (RSDs) | 3.0% - 4.6% |
| Data derived from a study on simazine, atrazine, prometone, ametryn, and prometryne. researchgate.nettandfonline.com |
Development of Multi-Residue Analytical Methods for Triazine Analogs
Environmental and food samples are often contaminated with multiple pesticides simultaneously. Therefore, multi-residue analytical methods that can detect and quantify a wide range of compounds in a single analysis are highly desirable. These methods improve efficiency, reduce costs, and provide a more comprehensive overview of sample contamination. For triazine analogs, including this compound, gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the techniques of choice. nih.gov
A multi-residue method using GC-MS in selective ion monitoring (SIM) mode has been developed for the simultaneous determination of eight 1,3,5-triazine (B166579) herbicides in water and soil. mdpi.comresearchgate.net This method demonstrates good recovery (91-103%) and very low detection limits (0.1 pg/mL). mdpi.comresearchgate.net Similarly, Ultra-Fast Liquid Chromatography combined with tandem mass spectrometry (UFLC-ESI-MS/MS) has been employed to simultaneously analyze 31 triazine herbicides and their metabolites in various parts of traditional Chinese medicines. sci-hub.se This approach utilizes a streamlined "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) style extraction, providing high throughput and excellent recovery with minimal interference. sci-hub.sechrom-china.com
The development of these methods involves several key steps:
Optimization of Chromatographic Separation: Achieving baseline separation of all target analytes is crucial. This involves selecting the appropriate column (e.g., DB-Wax for GC, C18 for LC) and optimizing the mobile phase gradient (for LC) or temperature program (for GC). mdpi.comchrom-china.com
Mass Spectrometry Tuning: For MS/MS methods, specific precursor-to-product ion transitions are identified for each analyte in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity, minimizing interference from the matrix. sci-hub.se
Validation: Methods are rigorously validated for parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) according to international guidelines. sci-hub.se
The following table provides examples of multi-residue methods developed for triazine herbicides.
| Analytical Technique | Target Analytes | Sample Matrix | Limits of Quantification (LOQs) | Reference |
| GC-MS (SIM) | 8 Triazines (Atrazine, Ametryn, etc.) | Water & Soil | 0.1 pg/mL (LOD) | mdpi.comresearchgate.net |
| HPLC-ESI-MS/MS | 30 Triazines, Phenylureas, Chloroacetanilides | Freshwater | 1 - 32 ng/L | nih.gov |
| UFLC-ESI-MS/MS | 31 Triazines & Metabolites | Traditional Chinese Medicines | 0.5 - 25 µg/kg | sci-hub.se |
| UPLC-MS/MS | 18 Triazines & 10 Triazoles | Chinese Herbs | 0.20 - 5.52 µg/kg | chrom-china.com |
Challenges in Trace-Level Determination and Matrix Effects
Analyzing this compound and its analogs at trace levels (ng/L or µg/kg) presents significant analytical challenges, primarily due to matrix effects. Matrix effects occur when co-extracted, non-target compounds in a sample interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.com This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govchromatographyonline.com
The complexity of the sample matrix directly influences the severity of these effects. For instance, samples with high dissolved organic matter content (e.g., pond water) or high conductivity (e.g., seawater) are known to cause significant signal suppression and imprecision in the analysis of triazines. nih.govresearchgate.net In LC-ESI-MS, less volatile compounds co-eluting with the analyte can affect the efficiency of droplet formation and the conversion of charged droplets into gas-phase ions, thereby altering the analyte's response. chromatographyonline.com
Several strategies are employed to mitigate or compensate for matrix effects:
Advanced Sample Cleanup: Techniques like solid-phase extraction (SPE) or the QuEChERS methodology are used to remove a significant portion of interfering matrix components before instrumental analysis. chrom-china.com
Matrix-Matched Calibration: Calibration standards are prepared in extracts of a blank matrix (a sample known to be free of the analyte) that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.
Internal Standards: The most effective approach is the use of an internal standard, particularly a stable isotope-labeled (SIL) version of the analyte (e.g., Atrazine-d5). nih.gov SIL internal standards co-elute with the native analyte and experience nearly identical matrix effects, allowing for reliable correction of signal suppression or enhancement. chromatographyonline.com When SILs are unavailable, a structurally similar compound may be used as an internal standard. mdpi.com
The investigation of matrix effects is a critical part of method validation for trace residue analysis. nih.gov It is typically evaluated by comparing the analytical response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract. The results of such experiments guide the analyst in choosing the most appropriate calibration and quantification strategy to ensure accurate and reliable data. nih.govresearchgate.net
Toxicological Research: Mechanistic Aspects and Structure Activity Relationships
Toxicokinetics: Biotransformation and Metabolic Pathways in Mammalian Systems
In mammalian systems, chloro-s-triazines generally undergo rapid absorption and distribution, followed by extensive biotransformation before being excreted. nih.gov The metabolism of these compounds is a critical determinant of their toxicity and persistence in the body, proceeding through two main phases of reactions. nih.gov
Phase I metabolism involves the introduction or exposure of functional groups, typically increasing the polarity of the xenobiotic. drughunter.com For chloro-s-triazines like Bis(tert-butylamino)chloro-s-triazine, the primary Phase I pathways are N-dealkylation, hydroxylation, and dechlorination. nih.govsemanticscholar.org
Oxidative Dealkylation: This is a principal metabolic reaction for s-triazines, involving the removal of the N-alkyl groups. nih.govsemanticscholar.org In the case of this compound, this would involve the oxidative removal of one or both tert-butyl groups. semanticscholar.org
Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the alkyl side chains. nih.govsemanticscholar.org The tert-butyl groups of the compound are potential sites for this transformation.
Dechlorination: The replacement of the chlorine atom is a key metabolic step. In mammals, this can occur via non-enzymatic conjugation with glutathione (B108866) or through enzymatic hydroxylation, where the chlorine is replaced by a hydroxyl group. nih.govsemanticscholar.org This process generally reduces the herbicidal activity of the compound. nih.gov
| Phase I Reaction | Description | Relevance to this compound |
| Oxidative N-Dealkylation | Removal of alkyl groups attached to nitrogen atoms. unl.edu | Cleavage of one or both tert-butylamino side chains. |
| Alkyl Hydroxylation | Addition of a hydroxyl group to an alkyl side chain. drughunter.com | Hydroxylation of the tert-butyl groups. |
| Dechlorination | Replacement of the chlorine atom, often with a hydroxyl group. semanticscholar.org | Removal of the chlorine atom from the triazine ring. |
Following Phase I reactions, the modified compounds or the parent compound itself can undergo Phase II metabolism. nih.gov These conjugation reactions involve the addition of endogenous molecules, which significantly increases water solubility and facilitates excretion. fiveable.melongdom.org
Glutathione Conjugation: This is a major pathway for the detoxification of chloro-s-triazines. nih.gov The chlorine atom on the triazine ring is displaced by the nucleophilic sulfur atom of glutathione. uomus.edu.iq The resulting glutathione conjugates are not typically excreted directly but are further metabolized to mercapturic acids before elimination. nih.govuomus.edu.iq
Glucuronidation and Sulfation: Metabolites from Phase I, particularly those with newly formed hydroxyl groups, can be conjugated with glucuronic acid or sulfate (B86663). nih.govuomus.edu.iq These conjugation products are highly water-soluble and readily excreted from the body. fiveable.me
| Phase II Pathway | Description | Relevant Functional Group |
| Glutathione Conjugation | Attachment of the tripeptide glutathione to an electrophilic center. fiveable.me | The carbon atom on the triazine ring bonded to chlorine. |
| Glucuronidation | Addition of a glucuronic acid moiety. fiveable.me | Hydroxyl groups introduced during Phase I metabolism. |
| Sulfation | Transfer of a sulfate group to the metabolite. longdom.org | Hydroxyl groups introduced during Phase I metabolism. |
The biotransformation of chloro-s-triazines is catalyzed by specific enzyme systems, primarily located in the liver. nih.gov
Cytochrome P450 (CYP) Superfamily: CYPs are the principal enzymes responsible for the Phase I metabolism of chloro-s-triazines. researchgate.net Various CYP isoforms catalyze N-dealkylation and hydroxylation reactions. nih.gov Studies on related s-triazines have implicated enzymes such as CYP1A2 in their metabolism. nih.gov Furthermore, the dechlorination of s-triazines to their hydroxy analogs can be catalyzed by CYP enzymes in human tissues. semanticscholar.org
Flavin-Containing Monooxygenases (FMO): FMOs are another class of Phase I enzymes that can oxygenate xenobiotics containing nucleophilic heteroatoms like nitrogen and sulfur. nih.gov While CYPs are considered the primary drivers of triazine metabolism, FMOs may play a role, generally producing less toxic metabolites. nih.govucl.ac.uk
| Enzyme System | Metabolic Phase | Primary Reactions Catalyzed | Significance |
| Cytochrome P450 (CYP) | Phase I | N-dealkylation, hydroxylation, dechlorination (hydroxylation). semanticscholar.orgnih.gov | Primary enzyme system for initiating the metabolism of chloro-s-triazines. researchgate.net |
| Flavin-Containing Monooxygenases (FMO) | Phase I | N-oxidation. nih.gov | Potentially a secondary pathway; generally produces less reactive metabolites than CYPs. nih.gov |
| Glutathione S-transferases (GSTs) | Phase II | Glutathione conjugation. fiveable.me | Key role in the detoxification pathway via dechlorination. uomus.edu.iq |
| Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Phase II | Glucuronidation. fiveable.me | Conjugates hydroxylated metabolites to enhance excretion. |
| Sulfotransferases (SULTs) | Phase II | Sulfation. longdom.org | Conjugates hydroxylated metabolites to enhance excretion. |
Mechanisms of Toxicity and Adverse Biological Effects
The toxicity of chloro-s-triazines has been studied extensively, with the primary mechanism of concern being neuroendocrine disruption. nih.gov While generally considered to have low acute toxicity, chronic exposure can lead to specific adverse effects. fao.org
The most well-documented mechanism of toxicity for some chloro-s-triazines, like atrazine (B1667683) and simazine, is the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. regulations.gov This disruption can lead to an attenuation of the luteinizing hormone (LH) surge, causing reproductive and developmental effects in certain animal models. regulations.gov This neuroendocrine-based mechanism is responsible for the induction of mammary tumors in female Sprague-Dawley rats, an effect that is considered species-specific and not relevant for human risk assessment. nih.govfao.org Other reported adverse effects for the chloro-s-triazine class include increased liver and kidney weight and decreased body weight gain. nih.gov Pro-oxidant stress has also been suggested as a possible mechanism of toxicity, though this effect is typically observed at doses much higher than those that cause neuroendocrine effects. nih.gov
Structure-Activity Relationships (SAR) in Toxicological Outcomes
The structural similarities among chloro-s-triazines mean that their metabolic and toxicological profiles are closely related. nih.govnih.gov Structure-activity relationship (SAR) studies help to understand how modifications to the chemical structure influence biological activity.
For s-triazines, the nature of the substituents on the triazine ring is a key determinant of their toxicological properties. nih.gov
N-Alkyl Groups: The size and branching of the N-alkyl substituents influence the rate and pathway of metabolism, which in turn affects the toxic potential.
Chlorine Atom: The presence of the chlorine atom is crucial for certain biological activities. Its replacement with a hydroxyl group (dechlorination) generally leads to a significant decrease or abolishment of herbicidal properties and a change in the toxicological profile. nih.govregulations.gov For instance, the dechlorinated metabolite hydroxyatrazine does not exhibit the neuroendocrine toxicity associated with the parent compound. regulations.gov
Dealkylation: The progressive dealkylation of the side chains also modifies the biological activity. Fully dealkylated metabolites of atrazine were found to be inactive in inducing aromatase, an enzyme involved in estrogen synthesis, whereas the parent compound could induce it. nih.gov
These relationships underscore that the toxicological outcome of this compound is dependent on the interplay between the parent compound and the array of metabolites produced through the pathways described.
Future Perspectives and Emerging Research Directions
Design and Synthesis of Novel Triazine Derivatives with Enhanced Functionality
The core s-triazine scaffold is a versatile platform for chemical innovation. nih.gov The strategic modification of this central ring with various functional groups allows for the fine-tuning of a molecule's properties, opening doors to a wide array of applications. nih.gov Future research is intensely focused on the rational design and synthesis of novel triazine derivatives that exhibit superior performance in targeted areas.
A key strategy involves the principle of molecular hybridization, where the s-triazine core is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov For instance, researchers are exploring the synthesis of s-triazine conjugates with benzothiazole, coumarin, and quinoline (B57606) to develop new antimicrobial and antimalarial agents. mdpi.commdpi.com Similarly, the incorporation of moieties like pyrazole, piperidine, and aniline (B41778) onto the s-triazine ring is being investigated for applications in drug discovery and materials science. mdpi.com
The synthesis of these novel derivatives often requires a departure from traditional methods. Modern synthetic protocols, such as microwave-assisted and ultrasound-assisted synthesis, are being increasingly adopted to achieve higher yields, shorter reaction times, and greater purity. mdpi.comaip.org These techniques not only accelerate the discovery process but also align with the principles of green chemistry. nih.gov
Table 1: Examples of Novel Triazine Derivatives and their Potential Applications
| Derivative Class | Incorporated Moiety | Potential Application | Reference(s) |
| s-Triazine Hybrids | Benzothiazole, Coumarin | Antimicrobial, Antifungal | mdpi.com |
| s-Triazine-Quinoline Conjugates | 4-Aminoquinoline | Antimalarial | mdpi.com |
| Multi-substituted s-Triazines | Pyrazole, Piperidine, Aniline | Anticancer, Drug Discovery | mdpi.comresearchgate.net |
| s-Triazine-Oxadiazole Conjugates | Oxadiazole | Anticancer | nih.gov |
| s-Triazine-Sulfonamide Hybrids | Sulfonamide | Antimicrobial, Antiviral, Anticancer | nih.gov |
Application of Advanced In Situ Characterization Techniques
To gain deeper insights into the reaction mechanisms and kinetics of triazine synthesis, researchers are looking beyond traditional post-reaction characterization methods. The application of advanced in situ characterization techniques, which allow for real-time monitoring of chemical transformations, is an emerging area of focus. While specific applications to Bis(tert-butylamino)chloro-s-triazine are still developing, the broader field of chemical synthesis is benefiting from these powerful tools.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable data on the formation of intermediates, the consumption of reactants, and the influence of reaction parameters in real time. This information is crucial for optimizing reaction conditions to improve yield, selectivity, and safety. For example, in situ monitoring could be used to precisely control the sequential substitution of chlorine atoms on a triazine ring, a critical step in the synthesis of asymmetrically substituted derivatives. core.ac.uk
Integrated Computational-Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work is revolutionizing the field of chemical research. nih.gov Integrated approaches are becoming indispensable for accelerating the design and discovery of new triazine derivatives with desired properties.
Computational Tools in Triazine Research:
Density Functional Theory (DFT): Used to predict molecular structures, electronic properties, and reaction mechanisms. researchgate.netresearchgate.net DFT calculations can help in understanding the stability and reactivity of different triazine derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to guide the design of more potent molecules by identifying key structural features that influence activity. nih.govrsc.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to understand the binding modes of triazine derivatives with biological targets like enzymes and proteins, thereby aiding in the development of new drugs. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-receptor complexes. nih.gov
These computational tools enable researchers to screen virtual libraries of compounds, prioritize synthetic targets, and gain a deeper understanding of structure-property relationships before embarking on extensive laboratory work. nih.govresearchgate.net This predictive modeling approach significantly reduces the time and resources required for the development of new materials and therapeutic agents. researchgate.net
Exploration of New Biological Targets and Therapeutic Modalities
The s-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govnih.gov Researchers are continuously exploring new biological targets and therapeutic applications for novel s-triazine derivatives.
Current research has identified a broad spectrum of biological activities for s-triazine compounds, including:
Anticancer Activity: Derivatives have shown inhibitory activity against various cancer cell lines by targeting key enzymes and signaling pathways involved in tumorigenesis, such as phosphoinositide 3-kinases (PI3K), mTOR, and epidermal growth factor receptor (EGFR). nih.govnih.govmdpi.comderpharmachemica.com
Antimicrobial and Antifungal Activity: Novel s-triazine derivatives are being developed to combat drug-resistant bacteria and fungi. mdpi.comnih.govontosight.ai
Antiviral Activity: Some triazine sulfonamide analogues have demonstrated potent antiviral activity, including against SARS-CoV-2. nih.gov
Neuroprotective Effects: Certain s-triazine derivatives are being investigated for their potential in treating neurodegenerative diseases. ontosight.ai
Future research will likely focus on identifying more specific and novel biological targets, as well as exploring new therapeutic modalities such as targeted drug delivery systems using triazine-based polymers or nanoparticles. nih.govcore.ac.uk The ability to tailor the structure of s-triazine derivatives makes them promising candidates for the development of personalized medicines. nih.gov
Table 2: Investigated Biological Targets of s-Triazine Derivatives
| Biological Target Class | Specific Examples | Therapeutic Area | Reference(s) |
| Kinases | PI3K, mTOR, EGFR, BTK | Cancer | nih.govmdpi.comderpharmachemica.comresearchgate.net |
| Dihydrofolate Reductase (DHFR) | - | Malaria | mdpi.com |
| Topoisomerases | - | Cancer | nih.govresearchgate.net |
| Lanosterol 14α-demethylase (CYP51) | - | Fungal Infections | nih.gov |
| Serotonin 5-HT6 Receptor | - | Neurological Disorders | nih.gov |
| Aldose Reductase | - | Diabetes | nih.gov |
Sustainable and Green Chemistry Approaches in Triazine Synthesis and Application
In line with the global push for environmental responsibility, the principles of green chemistry are being increasingly integrated into the synthesis and application of triazine compounds. chim.it The future of triazine chemistry will be heavily influenced by the development of more sustainable and eco-friendly processes. nih.gov
Key areas of focus in green triazine chemistry include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. nih.govtandfonline.com
Energy-Efficient Synthesis: Employing methods like microwave irradiation and sonochemistry that reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.govchim.it
Catalysis: Utilizing catalysts, including phase-transfer catalysts, to enhance reaction efficiency and reduce waste. mdpi.com
Solvent-Free Reactions: Designing synthetic routes that proceed without the need for any solvent, which is a significant step towards waste reduction. chim.it
Development of Safer Reagents: Moving away from hazardous reagents towards safer and more sustainable alternatives. thieme-connect.comresearchgate.net
These green chemistry approaches not only minimize the environmental impact of triazine production but can also lead to more efficient and cost-effective manufacturing processes. mdpi.com The development of sustainable synthetic protocols is crucial for the long-term viability and responsible application of this important class of chemical compounds. chim.it
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bis(tert-butylamino)chloro-s-triazine with high purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a chlorinated triazine core. For example, reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with tert-butylamine in a stepwise manner under controlled conditions (e.g., low temperature, anhydrous solvent). Purification involves recrystallization from non-polar solvents or column chromatography to isolate the bis-substituted product. Characterization via H/C NMR and HPLC-MS is critical to confirm purity and structure .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR detects tert-butyl protons (δ ~1.3 ppm) and NH protons (δ ~3.5–4.5 ppm). C NMR confirms the triazine ring carbons (δ ~165–170 ppm) and tert-butyl carbons (δ ~28–35 ppm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak (CHClN, exact mass 265.14 g/mol).
- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1550 cm (triazine ring vibrations) confirm functional groups .
Advanced Research Questions
Q. What experimental approaches are used to investigate the hydrolytic stability of this compound under varying environmental conditions?
- Methodological Answer : Accelerated degradation studies can be conducted by exposing the compound to buffers at different pH levels (e.g., pH 3–10) and temperatures (25–60°C). Quantify degradation products via LC-MS/MS and calculate half-lives using first-order kinetics. For environmental relevance, simulate soil or aquatic systems with microbial consortia to assess biodegradation pathways .
Q. How can computational modeling be applied to predict the reactivity of this compound in different chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron density of the triazine ring and chloro group to predict sites for nucleophilic attack. Molecular dynamics simulations can further explore solvent effects (e.g., polar vs. non-polar) on reaction kinetics. Validate predictions with experimental substituent-exchange reactions (e.g., replacing Cl with alkoxy or amino groups) .
Q. How should researchers address discrepancies in reported degradation half-lives of this compound across different studies?
- Methodological Answer : Conduct meta-analyses to identify variables affecting degradation, such as solvent polarity, catalyst presence, or microbial activity. Reproduce conflicting studies under standardized conditions (e.g., OECD guidelines for hydrolysis). Use isotope-labeling (e.g., N-triazine) to trace degradation pathways and resolve mechanistic ambiguities .
Q. What strategies optimize the substitution of the chloro group in this compound with other nucleophiles?
- Methodological Answer : Screen nucleophiles (e.g., amines, thiols) under varying conditions (temperature, solvent, stoichiometry). Use Design of Experiments (DoE) to identify optimal parameters. Monitor reaction progress via in-situ FT-IR or Raman spectroscopy. For sterically hindered nucleophiles, employ phase-transfer catalysts or microwave-assisted synthesis to enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
